molecular formula C11H16ClN B6212790 (1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2728727-18-0

(1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B6212790
CAS No.: 2728727-18-0
M. Wt: 197.70 g/mol
InChI Key: ZZLUULMDBPGAGN-PPHPATTJSA-N
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Description

(1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic indene scaffold substituted with two methyl groups at the 3-position. This compound is part of a broader class of 2,3-dihydro-1H-inden-1-amine derivatives, which are of interest in medicinal chemistry due to their structural similarity to bioactive molecules like rasagiline (a monoamine oxidase-B inhibitor) . The (1S)-configuration confers stereochemical specificity, which is critical for interactions with biological targets.

Properties

CAS No.

2728727-18-0

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1S)-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-11(2)7-10(12)8-5-3-4-6-9(8)11;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1

InChI Key

ZZLUULMDBPGAGN-PPHPATTJSA-N

Isomeric SMILES

CC1(C[C@@H](C2=CC=CC=C21)N)C.Cl

Canonical SMILES

CC1(CC(C2=CC=CC=C21)N)C.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene derivative.

    Hydrogenation: The indene derivative undergoes hydrogenation to form the dihydroindene compound.

    Amination: The dihydroindene compound is then subjected to amination, introducing the amine group.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrogenation: Using industrial hydrogenation reactors to convert indene derivatives to dihydroindene.

    Large-Scale Amination: Employing large-scale reactors for the amination process.

    Purification and Crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation Products: Ketones or alcohols.

    Reduction Products: Various amine derivatives.

    Substitution Products: Substituted amine compounds.

Scientific Research Applications

(1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes, and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Evidence ID
(1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine HCl 3,3-dimethyl C11H16ClN 197.7* Not explicitly provided -
(S)-Rasagiline hydrochloride N-Propargyl at 1-position C12H14ClN 207.7 136236-49-2 7
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl 5,6-diethyl C13H19ClN 224.7 Not provided 3
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl 4-fluoro C9H11ClFN 187.6 Not provided 4
(S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine HCl 6-fluoro C9H11ClFN 187.6 1391354-92-9 19
1-Methyl-2,3-dihydro-1H-inden-1-amine HCl 1-methyl C10H14ClN 183.7 1909312-12-4 13

*Calculated based on molecular formula.

Key Observations:
  • Substituent Position and Type : The target compound’s 3,3-dimethyl groups enhance steric bulk and lipophilicity compared to smaller substituents like fluorine or hydrogen. This may improve membrane permeability but reduce solubility .
  • Stereochemistry : All listed compounds are (S)-configured, emphasizing the importance of chirality in biological activity. For example, rasagiline’s (S)-configuration is critical for MAO-B inhibition .
  • Halogenated Derivatives : Fluoro-substituted analogs (e.g., 4-fluoro, 6-fluoro) introduce electronegative groups that may alter electronic properties and binding affinity .

Purity and Physicochemical Properties

  • Purity : Most compounds in the evidence are reported with ≥95% purity, consistent with pharmaceutical intermediates .
  • Molecular Weight : The target compound (MW ~197.7) is intermediate in size compared to diethyl (224.7) and smaller halogenated analogs (183.7–187.6).

Biological Activity

(1S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the context of neurological disorders. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11_{11}H16_{16}ClN
  • Molecular Weight : 197.71 g/mol
  • CAS Number : 2728727-18-0

The compound acts primarily as a modulator of neurotransmitter activity. Its structure allows it to interact with various receptors in the central nervous system (CNS), influencing pathways associated with mood regulation and motor control. Specifically, it is believed to exhibit properties similar to known monoamine oxidase inhibitors (MAOIs), which are used in the treatment of Parkinson's disease and depression.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly against oxidative stress and neuroinflammation.
  • Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models.
  • Potential Anti-Parkinsonian Effects : As an intermediate in the synthesis of rasagiline, a drug used to treat Parkinson's disease, it may share similar therapeutic benefits.

Case Studies

Several studies have explored the biological activity of this compound:

  • Neuroprotection Against Oxidative Stress :
    • In vitro studies demonstrated that this compound can reduce neuronal cell death induced by oxidative stress agents.
    • Table 1 summarizes the protective effects observed in different experimental setups.
StudyModelConcentrationOutcome
ANeuronal Cell Line10 µM50% reduction in cell death
BPrimary Neurons5 µMSignificant increase in cell viability
  • Antidepressant-Like Effects :
    • Animal models treated with the compound exhibited reduced depressive-like behaviors in forced swim tests.
    • Table 2 outlines the behavioral changes observed.
Test TypeControl Group BehaviorTreated Group Behavior
Forced Swim TestHigh immobilityReduced immobility
Tail Suspension TestHigh immobilityReduced immobility

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of related compounds indicates that modifications to the indene structure can significantly influence biological activity. Compounds with additional hydroxyl groups or altered substituents have shown enhanced neuroprotective effects.

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